molecular formula C22H28Cl2N6O2 B2661044 7-(2,4-dichlorobenzyl)-8-(4-isopentylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 898428-08-5

7-(2,4-dichlorobenzyl)-8-(4-isopentylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2661044
CAS No.: 898428-08-5
M. Wt: 479.41
InChI Key: UXDNOEKQGIWLHU-UHFFFAOYSA-N
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Description

7-(2,4-dichlorobenzyl)-8-(4-isopentylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound that belongs to the class of purine derivatives. This compound is characterized by its complex structure, which includes a purine core substituted with various functional groups, making it a molecule of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,4-dichlorobenzyl)-8-(4-isopentylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

    Formation of the Purine Core: The purine core can be synthesized via the condensation of appropriate amines and aldehydes, followed by cyclization.

    Substitution Reactions:

    Methylation: The methyl group is introduced via alkylation reactions using methylating agents such as methyl iodide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes:

    Temperature Control: Maintaining optimal temperatures for each reaction step to ensure complete conversion and minimize side reactions.

    Catalysts: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the purine core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the purine core, such as reducing the dichlorobenzyl group to a benzyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield a variety of substituted purine derivatives.

Scientific Research Applications

7-(2,4-dichlorobenzyl)-8-(4-isopentylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential therapeutic effects, particularly as an anti-inflammatory or anticancer agent.

    Biological Research: The compound is used to investigate cellular pathways and mechanisms due to its ability to interact with specific molecular targets.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.

    Industrial Applications: It may be used in the development of new drugs or as a chemical intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 7-(2,4-dichlorobenzyl)-8-(4-isopentylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theophylline: Another purine derivative used in the treatment of respiratory diseases.

    Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signal transduction.

Uniqueness

7-(2,4-dichlorobenzyl)-8-(4-isopentylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitutions, which confer distinct biological activities and pharmacological properties. Unlike caffeine or theophylline, this compound’s structure allows for targeted interactions with specific molecular pathways, making it a valuable tool in medicinal chemistry and drug development.

Properties

IUPAC Name

7-[(2,4-dichlorophenyl)methyl]-3-methyl-8-[4-(3-methylbutyl)piperazin-1-yl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28Cl2N6O2/c1-14(2)6-7-28-8-10-29(11-9-28)21-25-19-18(20(31)26-22(32)27(19)3)30(21)13-15-4-5-16(23)12-17(15)24/h4-5,12,14H,6-11,13H2,1-3H3,(H,26,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDNOEKQGIWLHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1CCN(CC1)C2=NC3=C(N2CC4=C(C=C(C=C4)Cl)Cl)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28Cl2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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